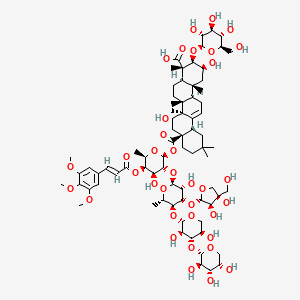

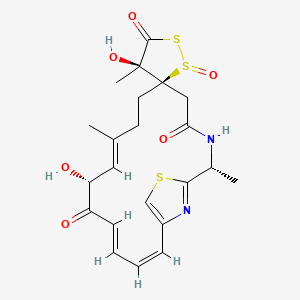

Onjisaponin F

Übersicht

Beschreibung

. It is known for its diverse pharmacological properties and has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

Onjisaponin F, also known as Polygalasaponin XXXI, is a triterpene glycoside derived from the roots of the Polygala tenuifolia plant . This compound has been recognized for its potential therapeutic effects, particularly in the context of neurological diseases . This article will delve into the various aspects of this compound’s mechanism of action.

Target of Action

This compound primarily targets the central nervous system (CNS), exerting neuroprotective effects . It has been found to interact with various receptors and neurotransmitters, contributing to its broad range of beneficial effects .

Mode of Action

This compound interacts with its targets in a way that promotes neurogenesis, regeneration, differentiation, and neuronal plasticity improvement . It also regulates the hypothalamic–pituitary–adrenal axis (HPA) and influences neurotransmitter release .

Biochemical Pathways

The compound affects several biochemical pathways. It exhibits antioxidant properties, which can mitigate oxidative stress, a common factor in many neurological disorders . Additionally, it has anti-inflammatory effects, which can help reduce inflammation in the CNS .

Result of Action

This compound has been found to have a prolongation effect on hexobarbital sleeping time , indicating its potential as a sedative. It also enhances anti-HA IgA and IgG antibody titers in the nasal wash, suggesting its effectiveness as an adjuvant for intranasal administration of influenza hemagglutinin vaccine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as an adjuvant for influenza vaccines suggests that it may be more effective in environments where exposure to the influenza virus is high . .

Biochemische Analyse

Biochemical Properties

Onjisaponin F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholinesterase . Additionally, it interacts with proteins involved in cell signaling pathways, including those related to neuroprotection and anti-inflammatory responses . These interactions are primarily mediated through binding to specific receptor sites, leading to the modulation of enzyme activity and protein function.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound enhances the proliferation and differentiation of neural stem cells, promoting neurogenesis in the hippocampus . It also affects cell signaling pathways related to inflammation, reducing the production of pro-inflammatory cytokines . Furthermore, this compound modulates cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, such as receptors and enzymes . It has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in neuroprotection and anti-inflammatory responses . These molecular interactions contribute to the overall pharmacological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained neuroprotective and anti-inflammatory effects . In vitro and in vivo studies have demonstrated that this compound maintains its efficacy over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit beneficial effects, such as enhanced cognitive function and reduced inflammation . High doses of this compound may lead to toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of neurotransmitters and other biomolecules . For instance, this compound modulates the activity of enzymes involved in the synthesis and degradation of acetylcholine . Additionally, it influences metabolic flux and metabolite levels by regulating key metabolic pathways . These interactions contribute to the overall pharmacological effects of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . These interactions influence the localization and accumulation of this compound, contributing to its overall pharmacological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells . It has been shown to interact with specific targeting signals and post-translational modifications that direct it to these compartments . The subcellular localization of this compound influences its interactions with biomolecules and its overall pharmacological effects.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Onjisaponin F kann durch verschiedene chemische Prozesse synthetisiert werden, die die Glykosylierung von Triterpenoid-Aglykonen beinhalten. Die synthetischen Wege umfassen typischerweise mehrere Schritte, darunter den Schutz und die Entschützung von Hydroxylgruppen, Glykosylierungsreaktionen und Reinigungsprozesse .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die Extraktion und Reinigung aus den Wurzeln von Polygala tenuifolia und Polygala japonica. Der Prozess umfasst:

Extraktion: Die Wurzeln werden getrocknet und pulverisiert, gefolgt von der Extraktion mit Lösungsmitteln wie Methanol oder Ethanol.

Reinigung: Der Rohextrakt wird chromatographischen Verfahren wie Säulenchromatographie unterzogen, um this compound zu isolieren.

Charakterisierung: Die gereinigte Verbindung wird mit Techniken wie NMR, IR und Massenspektrometrie charakterisiert, um ihre Struktur zu bestätigen.

Analyse Chemischer Reaktionen

Reaktionstypen: Onjisaponin F durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile und Elektrophile unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten pharmakologischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Referenzverbindung bei der Untersuchung von Triterpenoidsaponinen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Autophagie und Apoptose.

Medizin: Untersucht auf seine neuroprotektiven Wirkungen, sein Potenzial zur Behandlung neurodegenerativer Erkrankungen und als Adjuvans in Impfstoffen

5. Wirkmechanismus

Onjisaponin F übt seine Wirkungen durch mehrere Mechanismen aus:

Neuroprotektion: Es verstärkt die Autophagie, reduziert Neuroinflammation und fördert das Überleben von Neuronen.

Immunmodulation: Wirkt als Adjuvans, um die Immunantwort in Impfstoffen zu verstärken.

Antioxidative Aktivität: Reduziert oxidativen Stress durch das Abfangen freier Radikale

Vergleich Mit ähnlichen Verbindungen

Onjisaponin F wird mit anderen Triterpenoidsaponinen wie Onjisaponin B und Onjisaponin E verglichen:

Onjisaponin B: Bekannt für seine autophagy-induzierenden Wirkungen und neuroprotektiven Eigenschaften.

Onjisaponin E: Zeigt ähnliche immunmodulatorische Wirkungen, unterscheidet sich jedoch in seinem Glykosylierungsmuster

Einzigartigkeit: this compound zeichnet sich durch sein einzigartiges Glykosylierungsmuster und seine starken neuroprotektiven und immunmodulatorischen Wirkungen aus, was es zu einer wertvollen Verbindung für therapeutische Anwendungen macht .

Eigenschaften

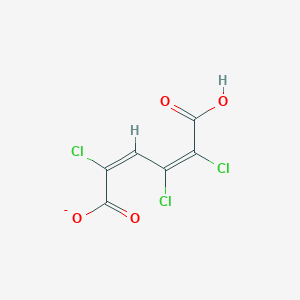

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H112O36/c1-31-53(105-44(82)14-11-33-21-39(96-8)56(98-10)40(22-33)97-9)50(88)58(109-64-52(90)57(108-66-59(91)75(95,29-78)30-101-66)54(32(2)102-64)106-62-51(89)55(38(81)27-100-62)107-61-48(86)45(83)37(80)26-99-61)65(103-31)111-68(94)73-18-17-69(3,4)23-35(73)34-12-13-42-70(5)24-36(79)60(110-63-49(87)47(85)46(84)41(25-76)104-63)72(7,67(92)93)43(70)15-16-71(42,6)74(34,28-77)20-19-73/h11-12,14,21-22,31-32,35-38,41-43,45-55,57-66,76-81,83-91,95H,13,15-20,23-30H2,1-10H3,(H,92,93)/b14-11+/t31-,32+,35+,36+,37+,38-,41-,42-,43-,45+,46-,47+,48-,49-,50+,51-,52-,53+,54+,55+,57+,58-,59+,60+,61+,62+,63+,64+,65+,66+,70-,71-,72+,73+,74+,75-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLNHPZHTNFCNP-JJEFWQELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(CO1)(CO)O)O)O)O)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O)O)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H112O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Onjisaponin F?

A1: this compound acts as a non-competitive inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase []. This means it binds to the enzyme at a site different from the cAMP binding site, preventing the breakdown of cAMP. This inhibition leads to increased intracellular cAMP levels, which can have various downstream effects depending on the cell type.

Q2: How does this compound compare to other known cAMP phosphodiesterase inhibitors like papaverine?

A2: this compound exhibits similar inhibitory activity to papaverine against cAMP phosphodiesterase. The IC50 values (concentration required for 50% inhibition) of Onjisaponins E, F, and G are comparable to that of papaverine []. Additionally, like papaverine, this compound acts as a non-competitive inhibitor [], suggesting a similar mechanism of action.

Q3: What is the significance of this compound's ability to induce Nerve Growth Factor (NGF) synthesis?

A3: Research indicates that this compound, along with other onjisaponins from Polygala tenuifolia, can significantly increase NGF production in cultured rat astrocytes []. This finding is particularly interesting in the context of neurodegenerative diseases like Alzheimer's disease, where NGF deficiency is a contributing factor. The ability of this compound to stimulate NGF synthesis suggests its potential therapeutic application in such conditions.

Q4: Can this compound be used as an adjuvant, and if so, how does it work?

A4: Yes, this compound demonstrates potent mucosal adjuvant activity when administered intranasally with influenza HA vaccine in mice []. It significantly enhances both serum HI antibody and nasal anti-influenza virus IgA and IgG antibody titers []. This suggests that this compound can effectively boost the immune response to nasally administered vaccines, making it a promising candidate for developing more effective intranasal vaccines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(2-Acetylsulfanylethyl)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B1244354.png)

![[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B1244359.png)

![[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B1244362.png)

![[5-(1-Benzylthieno[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B1244370.png)

![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)